molecular formula C24H24N6O3 B6532084 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethoxybenzamide CAS No. 1019097-74-5

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethoxybenzamide

Cat. No. B6532084
CAS RN: 1019097-74-5
M. Wt: 444.5 g/mol
InChI Key: NCXQONZLFJKANE-UHFFFAOYSA-N
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Description

“N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethoxybenzamide” is a compound that is part of the pyrazolylpyridazine family . Pyrazolylpyridazine is a non-fused biheterocyclic system, and its derivatives have a wide spectrum of biological activity . They have been used in agriculture as insecticides, fungicides, and herbicides .


Synthesis Analysis

The synthesis of this compound involves reactions of hydrazide A with aryl isocyanate, aryl, and alkyl isothiocyanates . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form 2- {2- [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}- N - (3,4-dichlorophenyl)hydrazine-1-carboxamide 1 and 2- {2- [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}- N - (4-methylphenyl)hydrazine-1-carbothioamide 2 .


Molecular Structure Analysis

The molecular structure of this compound is complex. In the molecules of compounds 1 and 2, the rotation around amide bonds is hindered, which results in some signals in the 1 Н and 13 С NMR spectra being broadened .

Future Directions

The future directions for this compound could involve further exploration of its biological properties, given its wide spectrum of activity . More research could be conducted to understand its mechanism of action and potential applications in various fields.

properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3/c1-15-13-16(2)30(29-15)23-12-11-22(27-28-23)25-18-6-8-19(9-7-18)26-24(31)17-5-10-20(32-3)21(14-17)33-4/h5-14H,1-4H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXQONZLFJKANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethoxybenzamide

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